Cefmepidium
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Overview
Description
Preparation Methods
Cefmepidium is synthesized through a series of chemical reactions that involve the modification of the cephalosporin core structureIndustrial production methods often involve large-scale fermentation processes followed by chemical modification to produce the final compound .
Chemical Reactions Analysis
Cefmepidium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cefmepidium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of cephalosporin antibiotics and their chemical properties.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by penicillin-resistant strains.
Industry: This compound is used in the pharmaceutical industry for the production of antibacterial drugs.
Mechanism of Action
Cefmepidium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Cefmepidium is unique among cephalosporin antibiotics due to its broad spectrum of activity and effectiveness against penicillin-resistant strains. Similar compounds include:
Cefepime: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefixime: A third-generation cephalosporin with a different side chain structure, leading to variations in its antibacterial properties.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacterial infections.
This compound stands out due to its specific modifications that enhance its activity against resistant strains, making it a valuable tool in the fight against bacterial infections .
Properties
CAS No. |
745749-33-1 |
---|---|
Molecular Formula |
C23H25N6O8S3+ |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H24N6O8S3/c1-23(2,21(34)35)37-27-14(13-9-39-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)11(10-40(36)19(15)29)8-38-12-4-6-28(3)7-5-12/h4-7,9,15,19H,8,10H2,1-3H3,(H4-,24,25,26,30,32,33,34,35)/p+1/b27-14-/t15-,19-,40?/m1/s1 |
InChI Key |
HCCFUFNFJIUPHS-MZYBJUSBSA-O |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O |
Origin of Product |
United States |
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